molecular formula C19H23ClN2O2 B13746349 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride CAS No. 42773-60-4

1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride

Cat. No.: B13746349
CAS No.: 42773-60-4
M. Wt: 346.8 g/mol
InChI Key: NOHPNNIMEFRCQG-UHFFFAOYSA-N
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Description

This compound belongs to the indolin-2-one class, characterized by a bicyclic indole core substituted with ethoxy, phenyl, and a 2-(methylamino)ethyl group, forming a hydrochloride salt. The ethoxy group at the 3-position and the methylaminoethyl side chain at the 1-position contribute to its physicochemical and pharmacological properties.

Properties

CAS No.

42773-60-4

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

2-(3-ethoxy-2-oxo-3-phenylindol-1-yl)ethyl-methylazanium;chloride

InChI

InChI=1S/C19H22N2O2.ClH/c1-3-23-19(15-9-5-4-6-10-15)16-11-7-8-12-17(16)21(18(19)22)14-13-20-2;/h4-12,20H,3,13-14H2,1-2H3;1H

InChI Key

NOHPNNIMEFRCQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2=CC=CC=C2N(C1=O)CC[NH2+]C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as phenylhydrazine and ethyl acetoacetate, the indole core can be synthesized through Fischer indole synthesis.

    Substitution Reactions: Introduction of the ethoxy group and the methylaminoethyl side chain can be achieved through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural variations among analogs include substitutions at the 1- and 3-positions of the indolin-2-one scaffold. Below is a comparative table:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target: 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride 3-ethoxy, 1-(methylaminoethyl) C19H23ClN2O2 (est.) ~342.86 (est.) Likely moderate lipophilicity; CNS potential
1,3-Dihydro-3-methyl-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride 3-methyl, 1-(methylaminoethyl) C18H21ClN2O 316.83 Boiling point: 477.3°C; Flash point: 242.4°C
1,3-Dihydro-3-methoxy-1-(3-(methylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride 3-methoxy, 1-(propylamino) C20H25ClN2O2 384.88 Enhanced solubility due to methoxy group
3-[2-(Diethylamino)ethyl]-3-phenyl-1-(1-piperidinyl)-1,3-dihydro-2H-indol-2-one hydrochloride 1-piperidinyl, 3-diethylamino C25H34ClN3O 428.02 High lipophilicity; potential CNS activity
1,3-Dihydro-3-ethyl-1-(2-(4-morpholinyl)ethyl)-3-phenyl-2H-indol-2-one hydrochloride 3-ethyl, 1-(morpholinylethyl) C22H27ClN2O2 398.92 Improved stability; cyclic amine influence
Key Observations:
  • Ethoxy vs.
  • Side Chain Modifications: The methylaminoethyl chain in the target compound offers a balance between hydrophilicity and lipophilicity. Propylamino () or morpholinylethyl () groups alter metabolic stability and receptor binding .
  • Hydrochloride Salt : All analogs are hydrochloride salts, improving crystallinity and solubility in physiological conditions .

Stability and Formulation Considerations

  • The monohydrate form of a benzisothiazole-piperazine analog () highlights the importance of hydrate forms in improving drug stability. The target compound’s hydrochloride salt likely follows similar formulation advantages .
  • Substituents like ethoxy or morpholine may reduce hygroscopicity compared to smaller groups (e.g., methoxy), aiding long-term storage .

Biological Activity

1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound belonging to the indole derivative class. It features a complex structure characterized by an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound's unique structural components, including an ethoxy group and a methylamino substituent, enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C19H22N2O·HCl, indicating it contains 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom along with one hydrochloride ion. The systematic name reflects its structural components, which contribute to its potential biological activity.

Biological Activities

Research indicates that compounds similar to 1,3-dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one exhibit various biological activities. These include:

  • Antimicrobial Activity : Similar indole derivatives have shown efficacy against various bacterial and fungal pathogens.
  • Antiviral Properties : Some derivatives have demonstrated activity against viruses such as HIV and others.
  • Anticonvulsant Effects : Certain indole-based compounds have been explored for their potential in managing seizure disorders.

Table: Comparison of Biological Activities of Indole Derivatives

Compound NameStructural FeaturesBiological Activity
1-MethylindoleSimple indole structureAntimicrobial activity
5-MethoxyindoleMethoxy substituent on indoleAntidepressant properties
1-[4-(Methylthio)phenyl]-indoleAdditional phenyl groupPotent anti-inflammatory effects

The unique combination of ethoxy and methylamino groups in this compound may confer distinct pharmacological properties not observed in these other compounds.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies focus on its binding affinity and selectivity towards specific receptors or enzymes involved in disease processes.

Potential Mechanisms Include:

  • Electrophilic Aromatic Substitution : The indole moiety can undergo reactions due to the electron-rich nature of the benzene ring.
  • Nucleophilic Substitution Reactions : The methylamino group can participate in nucleophilic attacks on electrophiles.

Case Studies

Several studies have explored the biological activities of related indole derivatives, providing insights into their potential therapeutic applications:

  • Antitubercular Activity : Research has shown that certain indole derivatives exhibit significant activity against Mycobacterium tuberculosis. For example, a study synthesized various derivatives and tested them against this pathogen, revealing promising results for specific compounds .
  • Antibacterial and Antifungal Activity : A comparative study evaluated the antibacterial efficacy of several indole derivatives against pathogens like Escherichia coli and Staphylococcus aureus, demonstrating that some compounds exhibited potent activity .

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